Anthracene, 1,3,5,7-tetramethyl-
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Overview
Description
1,3,5,7-Tetramethylanthracene is an organic compound belonging to the anthracene family It is characterized by the presence of four methyl groups attached to the anthracene core at positions 1, 3, 5, and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetramethylanthracene can be synthesized through the oligomerization of 3,5-dimethyl benzyl alcohol, which is promoted by montmorillonite clay. The reaction produces 1,3,5,7-tetramethyl-9,10-dihydro-anthracene, which, upon loss of protons, results in the formation of 1,3,5,7-tetramethylanthracene .
Industrial Production Methods
The industrial production of 1,3,5,7-tetramethylanthracene typically involves the reaction of o-xylene with benzyl alcohol or dichloromethane in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out under controlled heating conditions, followed by cooling and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetramethylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,3,5,7-tetramethylanthracene-9,10-dione.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: 1,3,5,7-tetramethylanthracene-9,10-dione.
Reduction: 1,3,5,7-tetramethyl-9,10-dihydro-anthracene.
Substitution: Various substituted anthracene derivatives depending on the substituent used.
Scientific Research Applications
1,3,5,7-Tetramethylanthracene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,3,5,7-tetramethylanthracene involves its interaction with various molecular targets and pathways. The compound can undergo photoinduced electron transfer processes, making it useful in photochemical applications. Additionally, its ability to form stable radical cations is of interest in the study of charge transfer processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethylanthracene-9,10-dione: An oxidized form of 1,3,5,7-tetramethylanthracene with similar structural features but different chemical properties.
Uniqueness
1,3,5,7-Tetramethylanthracene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to other anthracene derivatives. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
17538-59-9 |
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Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1,3,5,7-tetramethylanthracene |
InChI |
InChI=1S/C18H18/c1-11-5-13(3)17-10-16-8-12(2)6-14(4)18(16)9-15(17)7-11/h5-10H,1-4H3 |
InChI Key |
XIEFJNBXVCEFSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C3C=C(C=C(C3=CC2=C1)C)C)C |
Origin of Product |
United States |
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